TL8-506

TLR8 Agonist Potency NF-κB Activation Resiquimod Comparison

TL8-506 (ethyl 2-amino-8-(3-cyanophenyl)-3H-1-benzazepine-4-carboxylate; CAS 1268163-15-0) is a synthetic small-molecule benzazepine compound that functions as a highly selective agonist of Toll-like receptor 8 (TLR8). It was developed as a structural analog of motolimod (VTX-2337) and demonstrates markedly superior potency, with an EC50 of 30 nM for NF-κB activation in TLR8-transfected HEK293 cells.

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
Cat. No. B15609625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL8-506
Molecular FormulaC20H17N3O2
Molecular Weight331.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N3O2/c1-2-25-20(24)17-9-16-7-6-15(10-18(16)23-19(22)11-17)14-5-3-4-13(8-14)12-21/h3-10H,2,11H2,1H3,(H2,22,23)
InChIKeyYHRYTTWRVKXODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TL8-506 for Research Procurement: Potent and Selective TLR8 Agonist in the Benzazepine Class


TL8-506 (ethyl 2-amino-8-(3-cyanophenyl)-3H-1-benzazepine-4-carboxylate; CAS 1268163-15-0) is a synthetic small-molecule benzazepine compound that functions as a highly selective agonist of Toll-like receptor 8 (TLR8) [1]. It was developed as a structural analog of motolimod (VTX-2337) and demonstrates markedly superior potency, with an EC50 of 30 nM for NF-κB activation in TLR8-transfected HEK293 cells [2]. Unlike imidazoquinoline-based TLR7/8 dual agonists such as resiquimod (R848), TL8-506 does not activate human TLR7, making it a critical tool for dissecting TLR8-specific signaling pathways in immunological research [3].

Why Generic TLR8 Agonist Substitution Fails: Quantitative Differentiation of TL8-506


Procurement decisions for TLR8 agonists cannot rely on simple class-level assumptions because individual agonists differ dramatically in potency, TLR7/TLR8 selectivity, species cross-reactivity, and downstream signaling bias. For example, the imidazoquinoline resiquimod (R848) activates both TLR7 and TLR8, confounding TLR8-specific mechanistic studies, while the thiazoquinolone CL075 exhibits partial TLR7 cross-reactivity and substantially weaker TLR8 potency [1]. Even within the benzazepine class, the clinical candidate motolimod (VTX-2337) demonstrates an EC50 approximately 3.3-fold higher than TL8-506, translating to a meaningful dosing and solubility advantage for the latter in ex vivo and in vivo experimental systems [2]. These quantitative differences in potency and selectivity directly impact experimental reproducibility, cost-per-experiment, and the validity of conclusions drawn from TLR8-focused studies.

Quantitative Differentiation Evidence for TL8-506: Head-to-Head Data vs. Key TLR8 Comparators


TL8-506 Exhibits ~50-Fold Greater TLR8 Potency Than Resiquimod (R848) in NF-κB Reporter Assays

In HEK-Blue™ hTLR8 reporter cells, TL8-506 activates NF-κB with approximately 50-fold greater potency than the imidazoquinoline TLR7/8 dual agonist resiquimod (R848) [1]. This head-to-head comparison was performed under identical cellular assay conditions, directly demonstrating that TL8-506 requires substantially lower concentrations to achieve equivalent TLR8 activation. The quantified ~50× potency advantage translates to reduced compound consumption per assay, lower solvent exposure in cellular systems, and a wider dynamic range for dose-response studies.

TLR8 Agonist Potency NF-κB Activation Resiquimod Comparison

TL8-506 Demonstrates ~25-Fold Greater TLR8 Potency Than CL075 (3M002) with Superior TLR7 Discrimination

Compared to the thiazoquinolone TLR8/7 agonist CL075 (3M002), TL8-506 exhibits approximately 25-fold greater potency in activating NF-κB through human TLR8 [1]. Critically, unlike CL075, which retains measurable activity at human TLR7, TL8-506 shows no activation of human TLR7 at any tested concentration, as confirmed by HEK-Blue™ hTLR7 reporter cells [1]. This dual differentiation—higher potency at the intended target combined with complete absence of off-target TLR7 activation—makes TL8-506 the superior choice for studies requiring unambiguous attribution of biological effects to TLR8 signaling.

TLR8 Selectivity CL075 Comparison Thiazoquinolone Analog

TL8-506 Is 3.3-Fold More Potent Than the Clinical Benzazepine Analog Motolimod (VTX-2337)

Within the benzazepine chemical class, TL8-506 achieves an EC50 of 30 nM for TLR8 activation, compared to approximately 100 nM for the clinical-stage analog motolimod (VTX-2337/ VTX-378) [1][2]. This represents a 3.3-fold improvement in potency, which is particularly significant given the structural similarity between these two compounds. TL8-506 achieves this enhanced potency through optimized substitution at the 8-position of the benzazepine core, introducing a 3-cyanophenyl group that improves binding interactions within the TLR8 ligand-binding pocket [1]. This within-class potency advantage positions TL8-506 as the preferred benzazepine tool compound for preclinical TLR8 target validation.

Benzazepine Class Comparison Motolimod Analog EC50 Potency

TL8-506 Synergizes with IFN-γ or Poly(I:C) to Induce Superior IL-12p70 Production in Human Tumor-Derived Dendritic Cells

In a systematic screen of TLR agonist combinations tested on human conventional dendritic cells (cDCs), the combination of TL8-506 plus IFN-γ or TL8-506 plus Poly(I:C) induced the highest concentrations of IL-12p70 among all tested combinations [1]. This Th1-polarizing cytokine profile was confirmed in cDC subsets isolated from patient tumor samples (melanoma, colorectal cancer, and lung cancer), where TL8-506-based combinations upregulated immunostimulatory genes including CD40, IFNB1, IL12A, and IL12B [1]. Critically, resiquimod (R848) has been independently shown to inhibit CD4+ T-cell activation in a monocyte-dependent manner, whereas TL8-506 lacks this immunosuppressive liability due to its TLR8 selectivity [2]. This functional differentiation makes TL8-506 the preferred TLR8 agonist for tumor immunology studies requiring robust Th1 polarization without attendant CD4+ T-cell suppression.

Cancer Immunotherapy Dendritic Cell Activation IL-12p70 Induction

TL8-506 Combined with Aluminum Hydroxide Adjuvant Enhances Protective Efficacy Against Mycobacterium tuberculosis Challenge vs. Antigen Alone

In a human TLR8 transgenic mouse model, vaccination with ESAT-6 antigen formulated with aluminum hydroxide plus TL8-506 provided significantly enhanced protection against aerosol Mycobacterium tuberculosis challenge compared to ESAT-6 with aluminum hydroxide alone [1]. The TL8-506-adjuvanted formulation induced a higher frequency of central memory T cells (CD44hiCD62Lhi TCM) and established sustained Th1-type humoral responses mediated through type I interferon signaling [1]. This represents a distinct application advantage over resiquimod (R848), which in similar tuberculosis vaccine studies has shown confounding effects due to concurrent TLR7 activation, potentially altering the balance between protective immunity and immunopathology [1]. The specific TLR8 agonism of TL8-506 provides a cleaner immunological readout for vaccine adjuvant mechanism-of-action studies.

Tuberculosis Vaccine Adjuvant Aluminum Hydroxide Formulation Mycobacterium tuberculosis

TL8-506 Lacks the CD4+ T-Cell Suppressive Activity Observed with TLR7/8 Dual Agonist Resiquimod in Human PBMC Assays

A critical functional differentiation between TL8-506 and resiquimod (R848) is their divergent impact on adaptive T-cell responses. Resiquimod has been demonstrated to inhibit CD4+ T-cell activation in a monocyte-dependent manner, a liability attributed to its TLR7 agonist activity [1]. In contrast, TL8-506—being a pure TLR8 agonist lacking TLR7 activity—does not trigger this immunosuppressive pathway. Both compounds rapidly induce IFN-γ expression in Vγ9Vδ2 γδ T cells within PBMC cultures, and both co-stimulate phosphoantigen-induced IFN-γ responses . However, the preservation of CD4+ T-cell function in the presence of TL8-506 represents a critical advantage for applications in cancer immunotherapy and vaccine adjuvant research where CD4+ T-cell help is essential for durable antitumor immunity and B-cell affinity maturation.

T-Cell Immunomodulation γδ T-Cell Activation CD4+ T-Cell Preservation

Optimal Application Scenarios for TL8-506 Guided by Quantitative Differentiation Evidence


Cancer Immunotherapy Research Requiring TLR8-Specific Dendritic Cell Activation Without CD4+ T-Cell Suppression

For ex vivo activation of human tumor-derived conventional dendritic cells (cDCs) in melanoma, colorectal, and lung cancer specimens, TL8-506 in combination with IFN-γ (50,000 U/mL) or Poly(I:C) (10 µg/mL) induces maximal IL-12p70 production [1]. Unlike resiquimod, TL8-506 achieves this Th1 polarization without the TLR7-mediated CD4+ T-cell suppressive activity that compromises the translational relevance of dual agonists in immunotherapy studies [2]. Recommended working concentration range: 0.1–1 µg/mL for in vitro cDC stimulation.

Tuberculosis Vaccine Adjuvant Development Requiring TLR8-Specific Immune Potentiation

When co-formulated with aluminum hydroxide gel and Mtb-specific antigens (e.g., ESAT-6), TL8-506 significantly enhances protective efficacy against aerosol Mycobacterium tuberculosis challenge in human TLR8 transgenic mouse models [1]. The TLR8-exclusive signaling avoids TLR7-mediated immunomodulatory interference, enabling cleaner assessment of adjuvant mechanism of action. This application is supported by direct in vivo protection data showing reduced tissue bacillary loads compared to antigen-plus-alum controls [1].

Mechanistic Studies of TLR8-Specific Signaling Pathway Dissection

For experiments requiring unambiguous attribution of downstream signaling events to TLR8 rather than TLR7, TL8-506 is the only commercially available benzazepine agonist with zero hTLR7 cross-reactivity confirmed by reporter cell assays [1]. At a typical working concentration of 10–100 ng/mL, TL8-506 achieves robust NF-κB and IRF pathway activation in THP1-Dual™ reporter cells expressing hTLR8, while producing no signal through hTLR7 [1]. Its ~50× potency advantage over resiquimod also permits lower solvent (DMSO) exposure, reducing solvent-related artifacts in primary cell cultures.

γδ T-Cell Activation Studies Requiring TLR8-Mediated Co-Stimulation Without TLR7 Interference

TL8-506 rapidly induces IFN-γ expression in human Vγ9Vδ2 γδ T cells within PBMC cultures and co-stimulates phosphoantigen-induced IFN-γ responses, matching the γδ T-cell activating capacity of resiquimod while avoiding the TLR7-driven CD4+ T-cell inhibition that complicates interpretation of resiquimod-based experiments [1][2]. This makes TL8-506 the preferred TLR8 ligand for studying the role of monocyte-γδ T-cell crosstalk in antitumor immunity and infectious disease contexts.

Technical Documentation Hub

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31 linked technical documents
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